molecular formula C8H8F2N4S B2371270 5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine CAS No. 929973-21-7

5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B2371270
CAS No.: 929973-21-7
M. Wt: 230.24
InChI Key: OPVVOYDFOPBLLE-UHFFFAOYSA-N
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Description

5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure that includes both imidazole and thiazole rings, which are known for their biological activity and versatility in drug design. The presence of the difluoromethyl group further enhances its pharmacokinetic properties, making it a valuable candidate for various therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as:

Uniqueness

What sets 5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine apart is its unique combination of imidazole and thiazole rings with a difluoromethyl group. This structure provides a balance of biological activity, stability, and pharmacokinetic properties, making it a valuable compound for further research and development .

Biological Activity

5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and structure-activity relationships (SAR).

Antimicrobial Activity

Research has indicated that compounds with imidazole and thiazole moieties often exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound demonstrated promising antibacterial and antifungal activities. The mechanism of action typically involves disruption of microbial cell membranes and inhibition of critical metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives. For instance, derivatives were tested against various cancer cell lines, showing varying degrees of cytotoxicity. The compound's ability to induce apoptosis in cancer cells is hypothesized to be linked to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant antibacterial activity
AntifungalModerate antifungal activity
AnticancerInduces apoptosis in cancer cells

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications on the imidazole or thiazole rings can significantly alter the potency and selectivity of these compounds.

  • Substituents on Imidazole Ring:
    • The presence of electron-withdrawing groups can enhance anticancer activity by improving binding affinity to target proteins.
  • Thiazole Modifications:
    • Variations in the thiazole ring structure can lead to changes in antimicrobial efficacy, with certain substitutions enhancing membrane permeability.

Case Study 1: Antimicrobial Evaluation

A series of derivatives including this compound were evaluated for their antimicrobial properties against standard bacterial strains. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Screening

In vitro studies using MCF-7 breast cancer cells revealed that the compound induced a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. Further investigations into combination therapies suggested synergistic effects when used alongside traditional chemotherapeutics like doxorubicin .

Properties

IUPAC Name

5-[1-(difluoromethyl)imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N4S/c1-4-5(15-8(11)13-4)6-12-2-3-14(6)7(9)10/h2-3,7H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVVOYDFOPBLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC=CN2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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